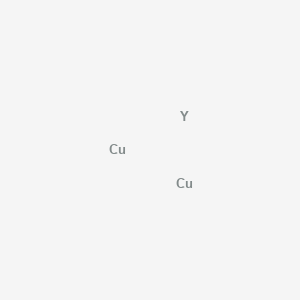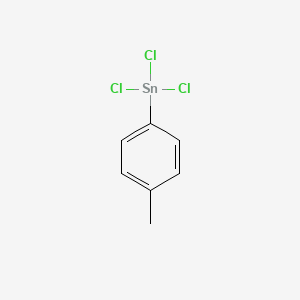
Stannane, trichloro(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, trichloro(4-methylphenyl)-, also known by its molecular formula C7H7Cl3Sn , is an organotin compound. It is characterized by the presence of a tin atom bonded to three chlorine atoms and a 4-methylphenyl group. This compound is part of the broader class of organotin compounds, which have significant applications in various fields due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trichloro(4-methylphenyl)- typically involves the reaction of tin tetrachloride (SnCl4) with 4-methylphenyl magnesium bromide (C7H7MgBr). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
SnCl4+C7H7MgBr→C7H7Cl3Sn+MgBrCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of stannane, trichloro(4-methylphenyl)- involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, trichloro(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophiles such as alkyl or aryl lithium reagents.
Reduction Reactions: The compound can be reduced to form stannane derivatives with fewer chlorine atoms.
Oxidation Reactions: It can be oxidized to form higher oxidation state tin compounds.
Common Reagents and Conditions:
Substitution: Alkyl or aryl lithium reagents in anhydrous ether.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Hydrogen peroxide (H2O2) in aqueous medium.
Major Products:
Substitution: Formation of organotin compounds with different organic groups.
Reduction: Formation of stannane derivatives with fewer chlorine atoms.
Oxidation: Formation of tin oxides or hydroxides.
Wissenschaftliche Forschungsanwendungen
Stannane, trichloro(4-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a tool for studying tin’s biological effects.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC
Wirkmechanismus
The mechanism of action of stannane, trichloro(4-methylphenyl)- involves its interaction with various molecular targets. The tin atom can form bonds with sulfur-containing groups in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Stannane (SnH4): A simpler tin hydride with different reactivity and applications.
Tributyltin Hydride (Bu3SnH): A widely used organotin hydride with applications in radical reactions.
Trichlorophenylstannane (C6H5Cl3Sn): Similar structure but with a phenyl group instead of a 4-methylphenyl group
Uniqueness: Stannane, trichloro(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Eigenschaften
CAS-Nummer |
51353-34-5 |
|---|---|
Molekularformel |
C7H7Cl3Sn |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
trichloro-(4-methylphenyl)stannane |
InChI |
InChI=1S/C7H7.3ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h3-6H,1H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
LLMLKXBRBOGFFA-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=CC=C(C=C1)[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


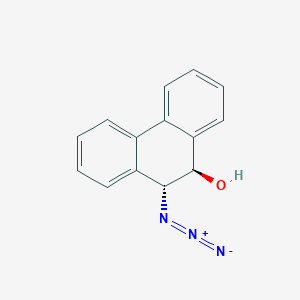
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
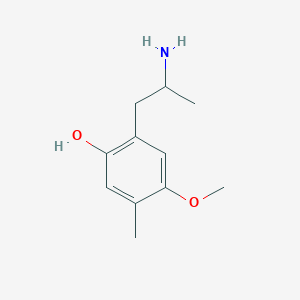


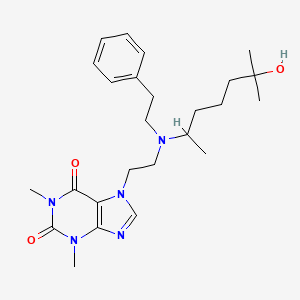


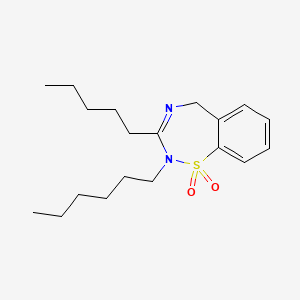
![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)
